N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine

Virology Coronavirus Antiviral Drug Discovery

Standard G-capped cap analogs (m7GpppG) fail as substrates for viral 2'-O-methyltransferases like SARS-CoV nsp16, causing false negatives in inhibitor screens. N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine (m7GpppA) installs an adenosine at the +1 position, generating authentic Cap-0 viral RNA substrates. - Essential for nsp16 2'-O-methyltransferase high-throughput screening (COVID-19 therapeutics) - Enables co-crystallization studies of viral MTases with native A-capped RNA - 2.5× higher eIF4E binding affinity than G-capped analogs; preferred for cap-dependent translation studies

Molecular Formula C21H29N10O17P3
Molecular Weight 786.4 g/mol
Cat. No. B12421613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN7-methyl-Guanosine-5'-triphosphate-5'-Adenosine
Molecular FormulaC21H29N10O17P3
Molecular Weight786.4 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O
InChIInChI=1S/C21H29N10O17P3/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
InChIKeyQQOHNVHGNZYSBP-XPWFQUROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m7GpppA Cap Analog Guide


N7-Methyl-guanosine-5'-triphosphate-5'-adenosine (m7GpppA) is a synthetic dinucleotide cap analog used to install a 5'-terminal 7-methylguanosine cap structure during in vitro transcription . Unlike standard cap analogs that incorporate a guanosine as the first transcribed nucleotide (e.g., m7GpppG), m7GpppA generates transcripts with an adenosine at the +1 position, mimicking the natural cap found on many viral and eukaryotic mRNAs [1]. This compound is essential for producing authentic RNA substrates for viral methyltransferase assays, for studying cap-dependent translation initiation mechanisms, and for generating capped RNAs where the first nucleotide must be adenosine [2].

Why m7GpppG and ARCA Are Not Substitutes


Attempting to substitute m7GpppA with the more common m7GpppG or anti-reverse cap analog (ARCA) introduces a critical experimental artifact: the identity of the first transcribed nucleotide is altered from adenosine to guanosine [1]. This substitution fundamentally changes the substrate specificity of numerous viral and cellular enzymes. For instance, SARS-CoV nsp16 2′-O-methyltransferase selectively methylates m7GpppA-RNA but shows no activity toward m7GpppG-RNA, making m7GpppA the essential substrate for reconstituting viral cap methylation pathways [2]. Furthermore, the differential binding affinities of cap-binding proteins like eIF4E and the nuclear cap-binding complex (CBC) for A-capped versus G-capped RNAs translate into measurable differences in translation initiation complex formation [3]. Generic substitution therefore leads to non-functional or misleadingly negative results in specific enzymatic assays and structural studies.

m7GpppA Quantitative Performance Evidence


SARS-CoV nsp16 Methyltransferase Specificity

m7GpppA-capped RNA serves as the exclusive substrate for SARS-CoV nsp16 2′-O-methyltransferase, while m7GpppG-capped RNA shows no detectable methylation activity. This strict substrate specificity, confirmed in biochemical assays, highlights the absolute requirement for m7GpppA in reconstituting the viral cap methylation pathway [1].

Virology Coronavirus Antiviral Drug Discovery RNA Capping

eIF4E Binding Affinity Comparison

The association constant (Kas) of m7GpppA for murine eIF4E is 5.0 ± 0.2 μM⁻¹, which is 2.5-fold lower than that of m7GpppG (12.5 ± 0.3 μM⁻¹). This quantitative difference demonstrates that the identity of the first transcribed nucleotide directly modulates the affinity of the cap structure for a critical translation initiation factor [1].

Translation Initiation RNA Biochemistry Cap-Binding Proteins mRNA Therapeutics

Nuclear CBC Binding Affinity Comparison

The human nuclear cap-binding complex (CBC) exhibits a clear preference for dinucleotide cap analogs containing a purine nucleoside adjacent to the m7G moiety. While specific Kas values for m7GpppA and m7GpppG are reported within a broad range (1.8 × 10⁶ M⁻¹ to 2.3 × 10⁸ M⁻¹) for various analogs, the study explicitly notes that higher affinity is observed for dinucleotides with a second purine base [1].

RNA Nuclear Export Cap-Binding Complex RNA Processing Splicing

Cap Structure Ratio and mRNA Stability in Yeast

In Saccharomyces cerevisiae, the ratio of m7GpppA to m7GpppG caps in total polyadenylated RNA remains constant regardless of mRNA half-life or heat shock conditions. Variation of pulse-labeling from 7.5 to 120 minutes did not alter the relative labeling of A caps versus G caps, indicating that cap structure alone does not dictate mRNA stability [1].

mRNA Stability Yeast Genetics Stress Response Cap Structure

m7GpppA Application Scenarios


Coronavirus Cap Methylation and Antiviral Screening

The exclusive methylation of m7GpppA-RNA by SARS-CoV nsp16 2′-O-methyltransferase [1] makes m7GpppA an essential reagent for generating authentic Cap-0 substrates for in vitro methyltransferase assays. This is critical for high-throughput screening of nsp16 inhibitors as potential COVID-19 therapeutics. Substitution with m7GpppG would yield false-negative results, as the enzyme does not recognize G-capped RNA [1]. Additionally, m7GpppA is used in co-crystallization studies of viral methyltransferases to determine inhibitor binding modes [2].

In Vitro Translation with Adenosine +1 Capped RNA

For mRNAs where the native sequence begins with adenosine, m7GpppA enables co-transcriptional capping that faithfully reproduces the natural 5′ terminus [3]. The measured 2.5-fold difference in eIF4E binding affinity between m7GpppA and m7GpppG [4] demonstrates that using the correct cap analog is necessary to avoid artificially altering translation initiation efficiency. m7GpppA is therefore the cap analog of choice for quantitative studies of cap-dependent translation when the authentic mRNA starts with A.

Nuclear Cap-Binding Complex Characterization

The human nuclear CBC exhibits higher affinity for dinucleotide cap analogs containing a second purine base, such as m7GpppA, compared to mononucleotide caps [5]. m7GpppA is thus a preferred ligand for fluorescence polarization assays, electrophoretic mobility shift assays (EMSAs), and structural studies aimed at elucidating the molecular details of CBC recognition and its role in RNA splicing and nuclear export.

Flavivirus Methyltransferase Substrate Synthesis

Flaviviruses such as Dengue, West Nile, and Japanese encephalitis virus possess RNA genomes with a strictly conserved 7MeG5′-ppp5′-A2′OMe cap-1 structure [3]. m7GpppA is the essential starting material for the enzymatic synthesis of short, capped RNA oligonucleotides (7MeGpppACn) used as substrates for Dengue virus 2′-O-methyltransferase assays and for co-crystallization studies with viral MTases [3].

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